RA-2 -

RA-2

Catalog Number: EVT-281700
CAS Number:
Molecular Formula: C22H16F2O6
Molecular Weight: 414.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RA-2 is a novel pan-negative-gating modulator of small/intermediate conductance KCa channels (KCa2/3). [] These channels are calcium-activated potassium channels that play a critical role in regulating membrane potential and shaping various physiological functions, including those of the nervous, cardiovascular, and immune systems. [] RA-2 exhibits high potency and selectivity for KCa2/3 channels, making it a valuable tool for studying the physiological and pathophysiological roles of these channels. []

Synthesis Analysis

The synthesis of RA-2 and its related dibenzoate analogs involved reacting a bis(bromomethyl)benzene precursor with the cesium salt of 3-fluoro-4-hydroxybenzoic acid. [] This reaction likely proceeds via a nucleophilic substitution mechanism, where the phenoxide anion acts as a nucleophile, displacing the bromide ion.

Molecular Structure Analysis

RA-2 is a dibenzoate compound with a 1,3-phenylenebis(methylene) linker connecting two 3-fluoro-4-hydroxybenzoate moieties. [] The precise spatial arrangement of atoms within the molecule, as well as information on bond lengths, angles, and conformations, would require further structural analysis, potentially through methods like X-ray crystallography or advanced spectroscopic techniques.

Mechanism of Action

RA-2 inhibits KCa2/3 channels by acting as a negative-gating modulator. [] While the precise molecular details of its interaction with the channel remain to be elucidated, it likely binds to a specific site on the channel protein, interfering with the channel's ability to open and allow potassium ion flow. This inhibitory effect is concentration-dependent and can be reversed by the positive-gating modulator SKA-31, suggesting a competitive binding interaction. []

Applications
  • Investigating the role of KCa2/3 channels in endothelium-derived hyperpolarization (EDH): RA-2 effectively inhibits EDH-type relaxation in porcine coronary arteries, highlighting the contribution of KCa2/3 channels to this important vascular regulatory mechanism. []
  • Exploring the therapeutic potential of KCa2/3 channel modulation: By inhibiting KCa2/3 channels, RA-2 provides a tool for investigating the therapeutic potential of targeting these channels in conditions such as cardiovascular disease, chronic inflammation, and cancer. []
  • Developing novel KCa2/3 channel modulators: The identification of RA-2 as a new pharmacophore for negative-gating modulation of KCa2/3 channels paves the way for the development of structurally novel and potentially more potent and selective KCa2/3 channel modulators. []

1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate)

  • Compound Description: This compound is a dibenzoate derivative and acts as a negative-gating modulator of small/intermediate conductance KCa channels (KCa2/3). It exhibits inhibitory efficacy against human KCa3.1 with an IC50 of 17 nM and inhibits all three human KCa2 subtypes with similar potencies [].

1,2-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate)

  • Compound Description: This dibenzoate derivative is another negative-gating modulator of KCa2/3 channels identified in the research [].
  • Relevance: This compound shares the dibenzoate core structure with the target compound RA-2 and has fluorine substituents. The difference lies in the position of the substituents on the phenyl ring, potentially leading to different pharmacological activities [].

1,4-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate)

  • Compound Description: This compound is a dibenzoate derivative, structurally similar to RA-2, and acts as a negative-gating modulator of KCa2/3 channels [].
  • Relevance: This compound is structurally analogous to the target compound RA-2, possessing the same dibenzoate core and fluorine substituents. The difference lies in the position of the substituents on the phenyl ring, which can influence the binding affinity and selectivity towards KCa channels [].

Naphtho[1,2-d]thiazol-2-ylamine (SKA-31)

  • Compound Description: SKA-31 is a known positive-gating modulator of KCa channels []. In the research paper, it was observed that SKA-31 reversed the channel inhibition caused by nanomolar concentrations of RA-2 [].
  • Relevance: While not structurally similar to RA-2, SKA-31 serves as a pharmacological tool to understand the mechanism of action of RA-2. Its ability to reverse RA-2's inhibitory effects suggests that both compounds interact with the same binding site on KCa channels but have opposite effects on channel activity [].

Bradykinin

  • Compound Description: Bradykinin is a peptide hormone that acts as a potent vasodilator. It exerts its effects by binding to bradykinin receptors, leading to the production of nitric oxide and endothelium-derived hyperpolarizing factors (EDHFs), which cause smooth muscle relaxation [].
  • Relevance: While not structurally related to RA-2, Bradykinin is relevant to the study because RA-2 was found to inhibit bradykinin-induced endothelium-derived hyperpolarization (EDH)-type relaxation in porcine coronary arteries []. This finding suggests that RA-2 might interfere with EDHF-mediated vascular relaxation.

Properties

Product Name

RA-2

IUPAC Name

[3-[(3-fluoro-4-hydroxybenzoyl)oxymethyl]phenyl]methyl 3-fluoro-4-hydroxybenzoate

Molecular Formula

C22H16F2O6

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C22H16F2O6/c23-17-9-15(4-6-19(17)25)21(27)29-11-13-2-1-3-14(8-13)12-30-22(28)16-5-7-20(26)18(24)10-16/h1-10,25-26H,11-12H2

InChI Key

XOZKRECPKXTNAK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)COC(=O)C2=CC(=C(C=C2)O)F)COC(=O)C3=CC(=C(C=C3)O)F

Solubility

Soluble in DMSO

Synonyms

RA-2; RA 2; RA2;

Canonical SMILES

C1=CC(=CC(=C1)COC(=O)C2=CC(=C(C=C2)O)F)COC(=O)C3=CC(=C(C=C3)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.